2-(2-Fluorophenyl)-4-nitrobenzoic acid
CAS No.: 1214364-83-6
Cat. No.: VC11701339
Molecular Formula: C13H8FNO4
Molecular Weight: 261.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214364-83-6 |
|---|---|
| Molecular Formula | C13H8FNO4 |
| Molecular Weight | 261.20 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17) |
| Standard InChI Key | QMDJPSYXWQRWPI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzoic acid core with two distinct functional groups: a nitro (-NO₂) group at the 4-position and a 2-fluorophenyl ring at the 2-position. This arrangement introduces significant electronic effects, including resonance and inductive interactions, which influence its acidity, solubility, and reactivity. The fluorine atom’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, while the nitro group further polarizes the aromatic system .
Key Physicochemical Parameters
Although experimental data for 2-(2-fluorophenyl)-4-nitrobenzoic acid is scarce, analogous compounds such as 2-fluoro-4-nitrobenzoic acid (CAS 454-09-9) provide a foundational reference. The following table extrapolates properties based on structural similarities and computational modeling:
The low aqueous solubility is attributed to the hydrophobic fluorophenyl group and the nitro substituent, which reduce polar interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 2-(2-fluorophenyl)-4-nitrobenzoic acid is documented, methodologies for analogous nitrobenzoic acids suggest viable routes. For example, 2-fluoro-4-nitrobenzoic acid is synthesized via nitration of fluorobenzoic acid derivatives . Adapting this approach, the target compound could be synthesized through the following steps:
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Friedel-Crafts Acylation: Introduce the 2-fluorophenyl group to benzoic acid using aluminum chloride (AlCl₃) as a catalyst.
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Nitration: Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) to install the nitro group at the 4-position.
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Purification: Recrystallize the crude product using toluene or ethyl acetate .
A patent describing the synthesis of 2-fluoro-4-nitrobenzonitrile (CN101648890A) highlights the use of cuprous cyanide and NMP-toluene mixtures for cyanation, which could be modified for carboxylation steps .
Reactivity Profile
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Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position, while the fluorine atom exerts an ortho/para-directing effect, creating competing regioselectivity.
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Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), potentially yielding 2-(2-fluorophenyl)-4-aminobenzoic acid, a candidate for further functionalization .
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Esterification: Reaction with alcohols in the presence of H₂SO₄ produces esters, enhancing solubility for pharmaceutical formulations .
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